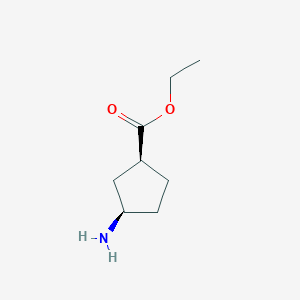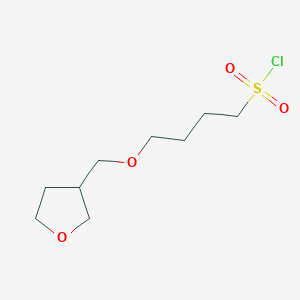
4-((Tetrahydrofuran-3-yl)methoxy)butane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((Tetrahydrofuran-3-yl)methoxy)butane-1-sulfonyl chloride: is a chemical compound with the following structure:
C9H17ClO4S
It consists of a butane backbone with a tetrahydrofuran (THF) group attached via an ether linkage and a sulfonyl chloride functional group. Let’s break down its features:
Butane Backbone: The four-carbon alkane chain provides flexibility and solubility.
Tetrahydrofuran (THF) Group: THF is a cyclic ether with a five-membered ring containing four carbon atoms and one oxygen atom. It imparts reactivity and potential for complexation.
Sulfonyl Chloride Functional Group: The sulfonyl chloride (SO2Cl) moiety is a strong electrophile, often used in synthetic chemistry.
準備方法
Synthetic Routes
The synthesis of 4-((Tetrahydrofuran-3-yl)methoxy)butane-1-sulfonyl chloride involves introducing the sulfonyl chloride group onto the THF-containing butane scaffold. Common synthetic routes include:
-
Direct Sulfonation
- Reacting butane-1,4-diol with thionyl chloride (SOCl2) to form the sulfonyl chloride derivative.
- Subsequent treatment with tetrahydrofuran yields the desired compound.
-
Sulfonylation of THF
- Starting with tetrahydrofuran, sulfonylation can occur using various reagents (e.g., chlorosulfonic acid, sulfur trioxide).
- The resulting sulfonyl THF is then reacted with butane-1,4-diol to form the target compound.
Industrial Production
Industrial-scale production typically involves optimized versions of the above methods, ensuring high yield and purity.
化学反応の分析
Reactivity
Electrophilic Aromatic Substitution: Due to the aromaticity of the THF ring, this compound can undergo electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The sulfonyl chloride group is susceptible to nucleophilic attack.
Common Reagents and Conditions
Sulfonylation: Chlorosulfonic acid, sulfur trioxide, or thionyl chloride.
THF Ring Opening: Alkali metal hydroxides (e.g., NaOH) or strong bases.
Major Products
Sulfonyl THF Derivatives: Various sulfonyl THF compounds, depending on substitution patterns.
科学的研究の応用
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for potential drug candidates due to its reactivity and structural features.
Polymer Chemistry: Incorporation into polymers for specific properties.
作用機序
Target Interaction: The sulfonyl chloride group can react with nucleophiles (e.g., amino acids, proteins) in biological systems.
Pathways: Activation of specific pathways or inhibition of enzymatic processes.
類似化合物との比較
Uniqueness: The combination of THF, sulfonyl chloride, and butane moieties distinguishes it from other compounds.
Similar Compounds: Examples include other sulfonyl chlorides, THF derivatives, and alkylating agents.
特性
分子式 |
C9H17ClO4S |
|---|---|
分子量 |
256.75 g/mol |
IUPAC名 |
4-(oxolan-3-ylmethoxy)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H17ClO4S/c10-15(11,12)6-2-1-4-13-7-9-3-5-14-8-9/h9H,1-8H2 |
InChIキー |
SVFBOQQNWGHCSN-UHFFFAOYSA-N |
正規SMILES |
C1COCC1COCCCCS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


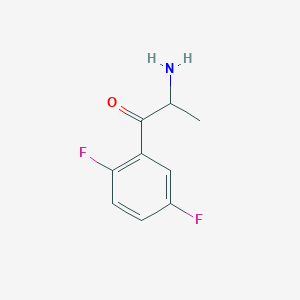
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyrrolidin-1-yl)benzoic acid](/img/structure/B13520667.png)
![1-[1-(5-methoxy-2,3-dihydro-1H-indene-1-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride](/img/structure/B13520670.png)
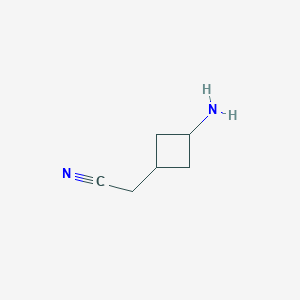
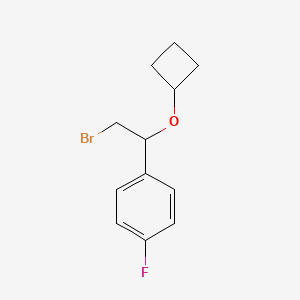
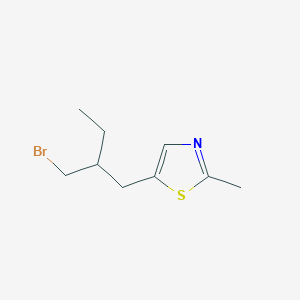

![1-benzyl-3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-4-carboxylic acid](/img/structure/B13520699.png)
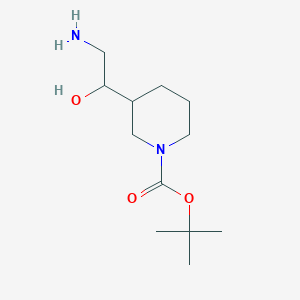
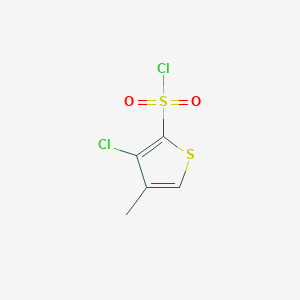
![3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B13520718.png)
![2-((Tert-butoxycarbonyl)amino)-6-methoxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13520721.png)
![N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-2-methylprop-2-enamide](/img/structure/B13520726.png)
